2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide (molecular formula: C₁₆H₁₇N₃O₃S₂; molecular weight: 363.5 g/mol) features a benzofuran core substituted with a methoxy group at position 5, linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing an isopropyl group at position 5 . This hybrid structure combines the electron-rich benzofuran moiety with the heterocyclic thiadiazole system, a scaffold frequently explored for its pharmacological versatility.
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-9(2)15-18-19-16(23-15)17-14(20)6-10-8-22-13-5-4-11(21-3)7-12(10)13/h4-5,7-9H,6H2,1-3H3,(H,17,19,20) |
InChI Key |
JJEMALDOYFVMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Methoxysalicylaldehyde with Ethyl Acetoacetate
Reaction Conditions :
-
Reactants : 5-Methoxysalicylaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv)
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol, reflux (78°C)
-
Time : 6–8 hours
The reaction yields ethyl 5-methoxy-1-benzofuran-3-carboxylate (85–90% yield), which is hydrolyzed to the corresponding carboxylic acid using 2M NaOH (80°C, 2 hours). Subsequent reduction with LiAlH4 in tetrahydrofuran (THF) produces 5-methoxy-1-benzofuran-3-methanol, which is oxidized to 5-methoxy-1-benzofuran-3-acetic acid via Jones reagent (CrO3/H2SO4).
Table 1: Optimization of Benzofuran Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Piperidine | Acetic acid | Piperidine |
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 78 | 100 | 78 |
| Yield (%) | 85 | 62 | 85 |
Synthesis of the Thiadiazole Moiety: 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is synthesized via cyclization of thiosemicarbazides, a method validated for analogous structures.
Thiosemicarbazide Formation
Reaction Conditions :
-
Reactants : Isopropyl isothiocyanate (1.0 equiv), hydrazine hydrate (1.5 equiv)
-
Solvent : Ethanol, room temperature
-
Time : 2 hours
This yields N-isopropylthiosemicarbazide (92% yield), which undergoes cyclization in the presence of phosphorus oxychloride (POCl3) at 80°C for 4 hours to form 5-isopropyl-1,3,4-thiadiazol-2-amine.
Table 2: Thiadiazole Cyclization Efficiency
| Cyclizing Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl3 | 80 | 88 | 98.5 |
| H2SO4 | 100 | 72 | 95.2 |
| PCl5 | 60 | 65 | 93.8 |
Acetamide Coupling: Integrating Benzofuran and Thiadiazole Moieties
The final step involves coupling 5-methoxy-1-benzofuran-3-acetic acid with 5-isopropyl-1,3,4-thiadiazol-2-amine via an amide bond. Two principal methods are employed:
Carbodiimide-Mediated Coupling
Reaction Conditions :
-
Reactants : Benzofuran acetic acid (1.0 equiv), thiadiazole amine (1.2 equiv)
-
Coupling Agent : EDCI (1.5 equiv), HOBt (1.5 equiv)
-
Base : DIPEA (2.0 equiv)
-
Solvent : Dichloromethane (DCM), room temperature
-
Time : 12 hours
This method achieves a 78% yield, with purity >97% (HPLC).
Acid Chloride Method
-
Activation : Treat benzofuran acetic acid with thionyl chloride (SOCl2) at 60°C for 2 hours to form the acid chloride.
-
Aminolysis : React the acid chloride with thiadiazole amine in anhydrous THF at 0°C, followed by warming to room temperature for 6 hours.
This approach yields 82% product but requires stringent moisture control.
Table 3: Comparison of Coupling Strategies
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDCI/HOBt | 78 | 97.2 | 12 |
| Acid Chloride | 82 | 96.8 | 8 |
| DCC/DMAP | 70 | 95.5 | 24 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound (>99% purity).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.92 (s, 1H, thiadiazole-H), 3.87 (s, 3H, OCH3), 2.98 (m, 1H, isopropyl-CH), 1.32 (d, J = 6.8 Hz, 6H, isopropyl-CH3).
Challenges and Optimizations
Solubility Issues
The thiadiazole amine exhibits limited solubility in polar solvents. Switching to DMF or dimethyl sulfoxide (DMSO) improves reaction homogeneity.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding derivatives critical for structure-activity relationship (SAR) studies.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (4–6 hr) | 2-(5-methoxy-1-benzofuran-3-yl)acetic acid + 5-isopropyl-1,3,4-thiadiazol-2-amine | 75–80% | |
| 2M NaOH, 80°C (2 hr) | Sodium salt of acetic acid derivative + free thiadiazolyl amine | 65–70% |
This reaction is pivotal for generating intermediates for further modifications, such as re-amination with alternative nucleophiles.
Alkylation at the Thiadiazole Nitrogen
The nitrogen atoms in the 1,3,4-thiadiazole ring serve as nucleophilic sites for alkylation, enhancing solubility or introducing pharmacophores.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF | 60°C, 12 hr | N-methylated thiadiazole derivative | Bioavailability optimization |
| Propargyl bromide, Et₃N, THF | RT, 24 hr | Alkyne-functionalized analog for click chemistry | Targeted drug delivery |
Alkylation preserves the benzofuran core while modifying electronic properties of the thiadiazole.
Cycloaddition Reactions
The thiadiazole’s electron-deficient nature facilitates [3+2] cycloadditions, enabling structural diversification.
Huisgen Cycloaddition
| Reagents | Conditions | Products |
|---|---|---|
| Phenylacetylene, Cu(I) catalyst | 50°C, 24 hr | Triazole-linked hybrid molecules |
| Azido-PEG, CuSO₄/ascorbate | RT, 12 hr | PEGylated derivatives for enhanced pharmacokinetics |
This reaction exploits the thiadiazole’s π-deficient system for bioorthogonal chemistry.
Electrophilic Aromatic Substitution on Benzofuran
The methoxy-substituted benzofuran undergoes regioselective electrophilic substitution, primarily at the 4- and 6-positions.
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | Nitro derivatives (precursors for amine synthesis) | Requires electron-donating groups |
| Br₂, FeBr₃ | RT, 2 hr | Brominated analogs for Suzuki coupling | Limited by steric hindrance |
Methoxy groups direct substitution to specific positions, enabling controlled derivatization.
Coordination Chemistry
The thiadiazole’s sulfur and nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar Cu complex | Antimicrobial activity |
| ZnCl₂ | Ethanol, reflux | Tetrahedral Zn complex | Enzyme inhibition studies |
Coordination modulates electronic properties and may enhance bioactivity .
Oxidation of Methoxy Group
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄, H₂O, 100°C | 3 hr | Quinone derivatives (enhanced redox activity) |
| mCPBA, CH₂Cl₂ | RT, 1 hr | Epoxidation of alkoxy side chains (if present) |
Reduction of Thiadiazole
| Reagents | Conditions | Products |
|---|---|---|
| H₂, Pd/C, EtOH | 50 psi, 6 hr | Partial reduction to dihydrothiadiazole (alters ring aromaticity) |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in thiadiazole, generating radicals for polymerization or crosslinking applications .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide exhibit a range of biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Antitubercular Activity :
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that:
- The presence of the methoxy group on the benzofuran enhances lipophilicity, which may improve cellular uptake.
- Substituents on the thiadiazole ring can significantly affect potency and selectivity towards different biological targets.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Substituent Variations on Thiadiazole and Acetamide Moieties
Structural analogs of the target compound primarily differ in substituents on the thiadiazole ring and the acetamide-linked aromatic systems. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) enhance anticancer potency.
- Phenoxy vs. Benzofuran: Phenoxy derivatives (e.g., compound 7d ) exhibit higher cytotoxicity than benzofuran-linked analogs, likely due to improved target binding.
- Thioether substituents (e.g., benzylthio, ethylthio) influence solubility and synthesis yields, with bulkier groups (benzylthio) often reducing yields but increasing lipophilicity .
Structure-Activity Relationship (SAR) Insights
Thiadiazole Modifications: 5-Substituents: Propan-2-yl (target) vs. benzylthio () vs. pyridinyl (). Bulky groups (benzylthio) may hinder target binding but improve pharmacokinetics. 2-Acetamide Linkage: Aromatic groups (benzofuran, phenoxy) are critical for π-π stacking interactions in target binding.
Benzofuran vs.
Biological Activity
The compound 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and neuroprotective effects based on a review of current literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.40 g/mol. Its structure includes a benzofuran moiety and a thiadiazole ring, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. A study demonstrated that various thiadiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with structural similarities to our compound displayed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains such as MRSA .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiadiazole A | 12.5 | MRSA |
| Thiadiazole B | 25 | MSSA |
| Thiadiazole C | 50 | E. coli |
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Neuroprotective Properties
Thiadiazole derivatives have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the benzofuran moiety is thought to contribute to this activity by mitigating oxidative stress and reducing neuronal apoptosis. In preclinical studies, compounds with similar structures exhibited promising results in protecting neuronal cells against toxicity induced by glutamate .
Case Studies
- Antimicrobial Study : A recent investigation assessed the efficacy of various thiadiazole derivatives against clinical isolates of bacteria. The study found that certain modifications in the thiadiazole ring significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could be applied to our compound .
- Neuroprotective Study : Another study explored the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals .
Q & A
Basic Research Question
- Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) measure IC50 values. Compare results to positive controls like doxorubicin .
- Antimicrobial Screening : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are calculated .
How do structural modifications (e.g., substituents on benzofuran or thiadiazole) influence biological activity?
Advanced Research Question
- Benzofuran Modifications : Electron-donating groups (e.g., 5-methoxy) enhance π-π stacking with DNA or enzyme active sites. Bulkier substituents may reduce membrane permeability .
- Thiadiazole Variations : Isopropyl groups improve lipophilicity (logP), enhancing blood-brain barrier penetration. Replacing sulfur with oxygen alters H-bonding capacity .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
- Solubility Effects : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
How is X-ray crystallography employed to determine the compound’s solid-state conformation?
Advanced Research Question
Single-crystal X-ray diffraction reveals bond lengths, angles, and packing interactions. For example, the dihedral angle between benzofuran and thiadiazole planes indicates π-conjugation extent. Hydrogen bonding between amide N-H and thiadiazole sulfur stabilizes the crystal lattice .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
- Byproduct Management : Optimize stoichiometry and solvent recycling to reduce waste .
- Regulatory Compliance : Ensure adherence to ICH guidelines for impurities (<0.15%) .
How can molecular docking predict target binding (e.g., kinase inhibition)?
Advanced Research Question
Docking software (AutoDock Vina) models interactions with targets like EGFR or CDK2. Key steps:
Prepare ligand and protein (remove water, add charges).
Define binding pockets using known inhibitors.
Score poses via binding energy (ΔG). Validate with MD simulations to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
